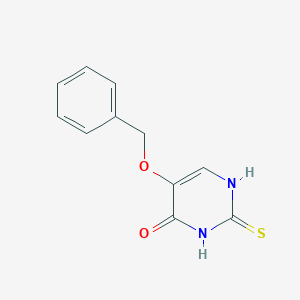

5-(Benzyloxy)-2-thiouracil

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95992. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenylmethoxy-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c14-10-9(6-12-11(16)13-10)15-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,12,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJYTCCZTNWCRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CNC(=S)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369494 | |

| Record name | 5-(Benzyloxy)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63204-39-7 | |

| Record name | NSC95992 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Benzyloxy)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of the Thiouracil Nucleus in Chemical Biology and Medicinal Chemistry

The thiouracil nucleus, a derivative of uracil (B121893) where the oxygen atom at the C-2 position is replaced by sulfur, is a privileged scaffold in medicinal chemistry. nih.gov Thiouracil and its derivatives have been extensively investigated for a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. ontosight.aiontosight.ai The ability of these compounds to interfere with nucleic acid synthesis and inhibit certain enzymes contributes to their therapeutic potential. ontosight.aiontosight.ai

Structure-activity relationship (SAR) studies have consistently shown that the thiouracil nucleus is often essential for the observed biological effects. researchgate.net Modifications at various positions of the thiouracil ring have led to the development of potent bioactive compounds. For instance, substitutions at the 5-position have yielded compounds with significant antibacterial, antiviral, and antineoplastic activities. researchgate.netresearchgate.net The versatility of the thiouracil core allows for the introduction of diverse functional groups, enabling the fine-tuning of its pharmacological profile.

Strategic Incorporation of Benzyloxy Moieties in Bioactive Compounds

The benzyloxy group is a common and strategically important pharmacophore in the design of bioactive compounds. ontosight.ai Its presence can significantly influence a molecule's biological activity, often enhancing its potency and specificity. ontosight.ai The benzyloxy moiety has been instrumental in the development of inhibitors for various enzymes, including monoamine oxidase-B (MAO-B). ontosight.aiconsensus.app

The lipophilic nature of the benzyloxy group can improve a compound's ability to cross cell membranes, a crucial factor for reaching intracellular targets. Furthermore, the aromatic ring of the benzyloxy group can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological macromolecules like proteins and enzymes. These interactions can lead to a stronger and more specific binding of the compound to its target, thereby enhancing its biological effect.

Research Imperatives and Scope of Inquiry Pertaining to 5 Benzyloxy 2 Thiouracil and Its Analogues

Contemporary Approaches to the Construction of the 2-Thiouracil (B1096) Core

The formation of the 2-thiouracil ring is a critical step that relies predominantly on cyclocondensation reactions. These methods involve the formation of the six-membered pyrimidine (B1678525) ring from acyclic precursors.

The most fundamental and widely utilized method for constructing the 2-thiouracil skeleton is the cyclocondensation of thiourea (B124793) with a three-carbon carbonyl compound, typically a β-ketoester or its equivalent. This reaction, often a variation of the Biginelli or Remlinger synthesis, proceeds via a sequence of condensation, cyclization, and dehydration steps.

The general mechanism involves the initial condensation between the more reactive carbonyl group of the β-dicarbonyl compound and thiourea, followed by an intramolecular cyclization and subsequent elimination of a water molecule to yield the heterocyclic ring. researchgate.net A common strategy involves the base-catalyzed reaction between an appropriate β-ketoester and thiourea. For instance, the reaction of ethyl acetoacetate (B1235776) with thiourea in the presence of a base like sodium ethoxide is a classic route to 6-methyl-2-thiouracil. To obtain an unsubstituted C5 and C6, an ester of formylacetic acid is required. google.com

A related and powerful approach is the three-component reaction, where an aldehyde, an active methylene (B1212753) compound (like ethyl cyanoacetate), and thiourea are condensed in a single pot. researchgate.net This method, often catalyzed by a base such as potassium carbonate, provides a direct route to highly functionalized thiouracils.

Table 1: Examples of Cyclocondensation Reactions for 2-Thiouracil Core Synthesis | Reactant 1 | Reactant 2 | Reactant 3 | Base/Catalyst | Solvent | Product Type | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Aldehyde | Ethyl Cyanoacetate | Thiourea | K₂CO₃ | Ethanol | 4,6-Disubstituted-5-cyano-2-thiouracil | researchgate.net | | Ethyl Formylacetate | Thiourea | Sodium Ethoxide | Ethanol | 2-Thiouracil | pdx.edu | | Ethyl Acetoacetate | Thiourea | Sodium Ethoxide | Ethanol | 6-Methyl-2-thiouracil | nih.gov | | Diethyl Malonate | Thiourea | Sodium Ethoxide | Ethanol | 2-Thiobarbituric acid | N/A |

An alternative and highly controlled strategy involves the initial formylation of a suitable precursor, followed by cyclization with thiourea. This two-step approach allows for the synthesis of specific isomers that may be difficult to obtain through direct multicomponent reactions.

A key example involves the formylation of an ester using a formylating agent like methyl or ethyl formate (B1220265) in the presence of a strong base such as sodium ethoxide or sodium methylate. clockss.orgnih.gov This generates a β-formyl ester intermediate. This intermediate, without isolation, can then be treated with thiourea under acidic or basic conditions to effect cyclization and form the 2-thiouracil ring. google.comclockss.org A patented industrial process describes the reaction of ethyl acetate (B1210297) and methyl formate with sodium methylate under a nitrogen atmosphere to produce an alkali metal formylacetic ester, which is subsequently condensed with thiourea to produce thiouracil in high yield. google.com

This method offers excellent control over the substitution pattern at the C5 and C6 positions of the resulting pyrimidine ring. For instance, starting with ethyl 3-phenylpropionate (B1229125) would ultimately yield 6-benzyl-2-thiouracil.

Optimizing reaction conditions is paramount for achieving high yields and purity in 2-thiouracil synthesis. Key parameters include the choice of catalyst, base, and solvent.

Optimized Catalysis : Both acid and base catalysis are employed effectively. Base catalysis, using alkoxides like sodium ethoxide (NaOEt) or carbonates like potassium carbonate (K₂CO₃), is common for promoting the initial condensation steps. researchgate.netpdx.edu Conversely, acid-mediated cyclization has been reported as a key step for ring closure of advanced thioureide intermediates, providing a mild and efficient alternative to high-temperature methods. clockss.orgnih.gov

Base Systems : The choice of base is critical. Standard bases include sodium ethoxide and potassium carbonate. researchgate.netclockss.org For reactions requiring the formation of a specific enolate or deprotonation of less acidic protons, stronger bases are considered. Non-nucleophilic, sterically hindered bases such as Lithium Diisopropylamide (LDA) or Potassium tert-butoxide (KOtBu) are particularly useful. acs.orgbzchemicals.com Potassium tert-butoxide is an exceptionally strong, bulky base that favors proton abstraction over nucleophilic attack, making it ideal for generating specific enolates or facilitating elimination reactions without competing side reactions. bzchemicals.commasterorganicchemistry.com While less commonly reported for basic thiouracil synthesis, their application in related heterocyclic chemistry suggests potential for optimizing specific transformations, such as the deprotonation of precursors in formylation strategies. beilstein-journals.org

Solvent Regimens : The solvent system influences reactant solubility and reaction rates. Ethanol is the most frequently used solvent, as it readily dissolves the thiourea and base catalysts while being compatible with the reaction conditions. clockss.orgkoreascience.kr For reactants with lower solubility or for reactions requiring higher temperatures, polar aprotic solvents like N,N-Dimethylformamide (DMF) are often employed. pharmacophorejournal.com

Precision Functionalization for the Introduction of the Benzyloxy Moiety at the 5-Position

The introduction of the benzyloxy group at the C5 position is typically achieved after the formation of the thiouracil core. This requires a synthetic handle at the 5-position, which can be an oxygen or a halogen atom.

The most direct and common strategy for synthesizing this compound is through the alkylation of a 5-hydroxy-2-thiouracil precursor. This process is a variation of the Williamson ether synthesis.

The synthesis first requires the preparation of 5-hydroxy-2-thiouracil. This can be achieved through several routes, including the cyclocondensation of thiourea with ethyl 2-formyl-2-hydroxyacetate (ethyl hydroxymalonate dialdehyde (B1249045) equivalent) or by the direct oxidation of 2-thiouracil, for example, using ammonium (B1175870) persulfate. google.com

Once 5-hydroxy-2-thiouracil is obtained, it can be O-alkylated at the C5-hydroxyl group. The reaction involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide-like anion. This anion is then treated with a benzylating agent, such as benzyl chloride or benzyl bromide, to form the desired ether linkage via an SN2 reaction. The selection of a non-nucleophilic base and an aprotic solvent like DMF or acetonitrile (B52724) is crucial to prevent competing N-alkylation at the ring nitrogens.

Table 2: Conceptual Pathway for Alkylation Synthesis of this compound

| Step | Precursor | Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | 2-Thiouracil | (NH₄)₂S₂O₈, NaOH, H₂SO₄ | 5-Hydroxy-2-thiouracil | Oxidation |

An alternative, though less common, approach involves a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway requires a 2-thiouracil derivative with a good leaving group, typically a halogen, at the 5-position.

The synthesis would begin with the preparation of 5-halo-2-thiouracil (e.g., 5-bromo- or 5-chloro-2-thiouracil), which can be synthesized by direct halogenation of 2-thiouracil. acs.org The pyrimidine ring, being electron-deficient due to the two electronegative nitrogen atoms and the carbonyl/thiocarbonyl groups, is activated towards nucleophilic attack. This activation allows the halogen at C5 to be displaced by a strong nucleophile.

In this pathway, sodium benzyloxide, prepared by reacting benzyl alcohol with a strong base like sodium hydride, would serve as the nucleophile. The reaction proceeds via a two-step addition-elimination mechanism. The benzyloxide anion attacks the C5 carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. govtpgcdatia.ac.inlibretexts.org This intermediate is stabilized by resonance, with the negative charge delocalized over the ring and the electron-withdrawing groups. In the second, faster step, the leaving group (halide ion) is eliminated, restoring the aromaticity of the ring and yielding the final product, this compound. govtpgcdatia.ac.inpressbooks.pub

Strategic Protecting Group Chemistry in Thiouracil Synthesis, Emphasizing Benzyl-Based Protecting Groups for Nucleobase Protection

In the multi-step synthesis of thiouracil derivatives and their oligomers, such as in peptide nucleic acids (PNA), the strategic use of protecting groups is essential. umich.eduorganic-chemistry.org These temporary modifications prevent unwanted side reactions at reactive sites on the nucleobase, ensuring that chemical transformations occur only at the desired positions. umich.eduorganic-chemistry.org For thiouracils, the sulfur atom is a soft nucleophile that requires protection, particularly during oligomerization steps that involve reactive electrophiles. acs.org

Benzyl-based moieties are frequently employed as protecting groups for the sulfur of 2-thiouracil due to their relative stability and the various methods available for their removal, typically under acidic conditions. acs.orgnih.gov The electronic properties of the benzyl ring can be modulated by adding substituents, which in turn tunes the lability of the protecting group. This allows for the development of orthogonal protection strategies, where one group can be removed selectively in the presence of others. uwo.ca

A selection of benzyl-based protecting groups has been evaluated for their efficacy in protecting the sulfur of 2-thiouracil, particularly for Fmoc-based PNA synthesis. nih.gov Key considerations include the group's stability during synthesis and the conditions required for its cleavage.

Key Benzyl-Based Protecting Groups for 2-Thiouracil:

4-Methoxybenzyl (PMB): The 4-methoxybenzyl group is a widely used protecting group for thiouracil. nih.govresearchgate.net It has been successfully used in Boc-based oligomerization and is also suitable for Fmoc-based strategies. acs.orgnih.gov Studies have shown that the S-(4-methoxybenzyl) thioether is readily cleaved under standard acidic conditions, such as 95% trifluoroacetic acid (TFA), with deprotection occurring within minutes. acs.org This lability means it is likely removed during the final deprotection and resin cleavage steps in solid-phase synthesis. acs.org

2,4-Dimethoxybenzyl (DMB): The DMB group is known for its high acid lability, making it easily removable under mild acidic conditions. bme.hursc.org In the context of protecting amide side chains in peptides, the DMB group can be cleaved by TFA or anhydrous hydrogen fluoride. wustl.edu Its application to thiouracil follows similar principles, offering a more labile alternative to the PMB group, which can be advantageous in syntheses involving sensitive functional groups. bme.hu

2-Methyl-4-methoxybenzyl: This group was investigated as a potentially more acid-labile alternative to the standard 4-methoxybenzyl group. However, kinetic studies comparing the acidolysis of S-(2-methyl-4-methoxybenzyl)thiouracil with S-(4-methoxybenzyl)thiouracil revealed that the introduction of the 2-methyl group did not significantly increase the rate of deprotection under acidic conditions (2% TFA, 1% TES in CDCl3). uwo.ca

2-Methoxybenzyl and other analogs: Researchers have also explored other substituted benzyl groups, such as 2-methoxybenzyl and trimethoxybenzyl, to fine-tune the electronic properties and cleavage kinetics. rsc.org The goal is to identify a group with optimal stability and selective removal characteristics for specific synthetic routes. It was noted that increasing electron-donating substituents on the benzyl ring could unfavorably favor O-alkylation over the desired N1-alkylation in subsequent steps. rsc.org

The following table summarizes the characteristics of various benzyl-based protecting groups used in thiouracil synthesis.

| Protecting Group | Abbreviation | Common Cleavage Conditions | Key Findings & Applications |

| 4-Methoxybenzyl | PMB or MPM | 95% Trifluoroacetic Acid (TFA) acs.org | Suitable for both Boc- and Fmoc-based synthesis strategies; readily cleaved during standard final deprotection. acs.orgnih.gov |

| 2,4-Dimethoxybenzyl | DMB | Trifluoroacetic Acid (TFA) or Hydrogen Fluoride (HF) wustl.edu | Highly acid-labile; used for protection of amides and other functional groups where mild deprotection is required. bme.huwustl.edu |

| 2-Methyl-4-methoxybenzyl | 2% TFA, 1% Triethylsilane (TES) in CDCl3 uwo.ca | Investigated as a more labile alternative to PMB, but did not show significantly faster cleavage. uwo.ca | |

| 2-Methoxybenzyl | Acidic conditions rsc.org | Part of a study to modulate electronic properties for optimized lability. rsc.org |

Ultimately, research has also demonstrated that for certain applications like the synthesis of thiouracil-containing PNA, direct oligomerization using an unprotected 2-thiouracil monomer can be successful, suggesting that S-protection may not always be necessary. nih.govresearchgate.net

Derivatization at Peripheral Sites of the Thiouracil Scaffold (e.g., 1- and 6-positions) through Benzyloxy-Containing Intermediates

The this compound scaffold serves as a valuable intermediate for further synthetic modifications. Its structure contains multiple reactive sites, and derivatization at these peripheral positions can lead to a diverse library of compounds with unique properties. The primary sites for such modifications are the nitrogen atoms at positions 1 and 3, and the carbon atom at position 6 (sometimes referred to as position 4 in older nomenclature, depending on the numbering of the pyrimidine ring).

The presence of the bulky benzyloxy group at the C5-position can sterically and electronically influence subsequent reactions. Synthetic strategies often involve the initial protection of the sulfur atom (e.g., as a 2-benzylthioether) to prevent its interference in subsequent steps. researchgate.net

Examples of Derivatization Reactions:

N1-Alkylation: The N1 position of the uracil (B121893) ring is a common site for alkylation. After protecting the sulfur, the N1-proton can be removed by a suitable base (e.g., sodium ethoxide), and the resulting anion can be reacted with an alkylating agent, such as ethyl bromoacetate, to introduce a functionalized side chain. acs.org

C6-Position (C4) Derivatization: The C6 position can be activated for nucleophilic substitution. A common strategy involves converting the C4-oxo group (equivalent to the C6-position in one tautomeric form) into a better leaving group, such as a chloro group. For instance, treating a 2-benzylthio uracil derivative with a chlorinating agent like phosphorus oxychloride (POCl₃) yields a 4-chloropyrimidine (B154816) intermediate. researchgate.net This chlorinated intermediate is highly reactive and can undergo nucleophilic substitution with a variety of nucleophiles. researchgate.net

With Oxygen Nucleophiles: Reaction with alkoxides or phenolates (e.g., sodium ethoxide, sodium benzylate) can introduce new ether linkages at the C4 position. researchgate.net

With Nitrogen Nucleophiles: A wide range of primary and secondary amines, as well as hydrazines, can be used to displace the chloride, forming new C-N bonds and significantly expanding the molecular diversity of the scaffold. researchgate.net

The following table outlines representative derivatization reactions on the thiouracil scaffold, using benzyloxy-containing or related protected intermediates.

| Position | Reaction Type | Reagents | Intermediate Type | Resulting Structure |

| N1 | Alkylation | 1. Base (e.g., NaOEt) 2. Alkyl Halide (e.g., Ethyl bromoacetate) | S-Protected Thiouracil acs.org | N1-Alkyl-thiouracil |

| C6 (C4) | Chlorination | Phosphorus Oxychloride (POCl₃) | 2-Benzylthio Uracil Derivative researchgate.net | 4-Chloro-2-benzylthiopyrimidine |

| C6 (C4) | Nucleophilic Substitution (O-Nu) | Sodium Ethoxide or Sodium Benzylate | 4-Chloro-2-benzylthiopyrimidine researchgate.net | 4-Alkoxy- or 4-Benzyloxy-pyrimidine |

| C6 (C4) | Nucleophilic Substitution (N-Nu) | Primary/Secondary Amines or Hydrazine | 4-Chloro-2-benzylthiopyrimidine researchgate.net | 4-Amino- or 4-Hydrazino-pyrimidine |

These derivatization strategies highlight the versatility of the thiouracil scaffold, where benzyloxy-containing intermediates act as key building blocks for creating more complex and functionally diverse molecules.

Electrophilic and Nucleophilic Transformations Involving the 2-Thiouracil Sulfur Atom

One of the most common reactions is S-alkylation , where the sulfur atom acts as a nucleophile, reacting with electrophiles like alkyl halides to form 2-alkylthio derivatives. tandfonline.com This transformation is crucial for creating analogues with modified solubility and biological interaction profiles. For instance, reaction with methyl iodide can yield the 2-methylthio derivative. tandfonline.com

The sulfur atom can also undergo oxidation to various oxidation states. Treatment with oxidizing agents, such as hydrogen peroxide, can lead to the formation of sulfenic (Ura-SOH), sulfinic (Ura-SO₂H), and sulfonic (Ura-SO₃H) acids. mdpi.com The relative stability and abundance of these oxidized species depend on the reaction conditions. mdpi.com Among these, sulfinic acid is often the most stable intermediate. mdpi.com These oxidized derivatives present new opportunities for further functionalization.

Another significant transformation is desulfurization , the removal of the sulfur atom, which can be achieved under both chemical and enzymatic conditions. This process can convert the 2-thiouracil moiety into a standard uracil ring. nih.gov In enzymatic systems, a [4Fe-4S] cluster can facilitate this reaction, highlighting a non-redox mechanism where the cluster acts as a sulfur transfer agent. researchgate.net Chemically, this can occur after oxidation, where nucleophilic substitution at the C2 position leads to the elimination of a sulfur oxide. mdpi.com

Below is a table summarizing key transformations at the 2-sulfur position:

| Transformation Type | Reagent/Condition | Product Type | Significance |

|---|---|---|---|

| S-Alkylation (Nucleophilic) | Alkyl Halides (e.g., CH₃I) | 2-Alkylthio-uracil | Modifies lipophilicity and biological interactions. tandfonline.com |

| Oxidation (Electrophilic) | Hydrogen Peroxide (H₂O₂) | Sulfenic, Sulfinic, Sulfonic Acids | Creates reactive intermediates for further synthesis. mdpi.com |

| Desulfurization | Oxidation followed by hydrolysis or enzymatic action | Uracil derivative | Converts thiouracil to uracil core. mdpi.comnih.gov |

Structural Diversification and Functional Group Interconversions at the 5-Position of the Pyrimidine Ring

The substituent at the 5-position of the pyrimidine ring plays a critical role in determining the biological activity of uracil derivatives. researchgate.net In this compound, this position offers a prime site for structural diversification through functional group interconversion. wikipedia.orgsolubilityofthings.com

A key initial strategy involves the cleavage of the benzyl ether . This deprotection step, typically achieved through catalytic hydrogenation (e.g., using H₂/Pd-C), yields 5-hydroxy-2-thiouracil. The resulting hydroxyl group is a versatile handle for introducing a wide array of other functionalities.

The 5-hydroxy-2-thiouracil intermediate can then undergo various reactions. For example, it can be converted into a more reactive leaving group, such as a triflate, which can then be subjected to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce aryl, alkynyl, or amino groups, respectively.

Another important derivatization pathway is the introduction of sulfonamide moieties. researchgate.netnih.gov This can be achieved by first performing a chlorosulfonation at the 5-position of the 2-thiouracil ring, followed by reaction with various amines or sulfonamides to generate a library of 2-thiouracil-5-sulfonamides. researchgate.netnih.gov While this is typically performed on the parent 2-thiouracil, similar strategies could be adapted for the 5-hydroxy derivative after appropriate activation.

The following table outlines potential functional group interconversions at the 5-position:

| Initial Functional Group | Reaction | Reagent | Resulting Functional Group |

|---|---|---|---|

| Benzyloxy (-OCH₂Ph) | De-benzylation | H₂, Pd/C | Hydroxyl (-OH) |

| Hydroxyl (-OH) | Etherification | Alkyl Halide, Base | Alkoxy (-OR) |

| Hydroxyl (-OH) | Esterification | Acyl Chloride, Base | Ester (-OC(O)R) |

| Hydroxyl (-OH) | Triflation | Tf₂O, Pyridine (B92270) | Triflate (-OTf) |

| Triflate (-OTf) | Suzuki Coupling | ArB(OH)₂, Pd catalyst | Aryl (-Ar) |

Tailoring Molecular Properties Through Substitutions on the Benzyloxy Group

Modifying the electronic and steric properties of the benzyloxy group itself provides a subtle yet powerful strategy for fine-tuning the characteristics of the entire molecule. By introducing various substituents onto the phenyl ring of the benzyloxy moiety, it is possible to modulate factors such as binding affinity to biological targets, solubility, and metabolic stability.

The synthesis of these analogues typically involves starting with a substituted benzyl alcohol, converting it to the corresponding benzyl halide or other activated species, and then using it to alkylate the 5-hydroxy-2-thiouracil precursor.

For example, introducing electron-withdrawing groups (EWGs) such as nitro (-NO₂) or trifluoromethyl (-CF₃) can decrease the electron density of the phenyl ring. This can influence π-π stacking interactions and potentially alter the reactivity of the benzylic position. Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density, which can also impact molecular interactions. nih.gov

The position of the substituent on the phenyl ring (ortho, meta, or para) is also critical, as it affects the steric profile and the electronic influence on the benzylic ether linkage. Research on related structures, such as 2-(4-(benzyloxy)phenyl)benzothiazole derivatives, has shown that substitutions on the benzyl ring are a viable strategy for creating diverse chemical libraries. nih.gov

This table illustrates the potential impact of different substituents on the benzyloxy group:

| Substituent on Benzyl Ring | Electronic Effect | Potential Influence on Molecular Properties |

|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Alters π-stacking, may increase susceptibility to nucleophilic attack. |

| -Cl (Chloro) | Weakly Electron-Withdrawing | Increases lipophilicity, can form halogen bonds. |

| -CH₃ (Methyl) | Weakly Electron-Donating | Increases lipophilicity and steric bulk. ontosight.ai |

| -OCH₃ (Methoxy) | Strongly Electron-Donating | Can act as a hydrogen bond acceptor, influences conformation. |

| -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing | Increases lipophilicity and metabolic stability. researchgate.net |

Annulation Reactions Leading to Fused Thiouracil Heterocyclic Systems

Annulation, or ring-forming, reactions represent an advanced strategy for derivatization, transforming the 2-thiouracil core into more complex, rigid, and structurally diverse polycyclic systems. rsc.orgsioc-journal.cn These fused heterocycles often exhibit unique biological activities due to their constrained conformations and extended π-systems. ekb.eg

A common approach involves using the inherent reactivity of both the sulfur atom and the adjacent ring nitrogen (N1 or N3). For example, reaction of 2-thiouracil derivatives with bifunctional electrophiles can lead to the formation of a new ring fused to the pyrimidine core.

One prominent example is the synthesis of thiazolo[3,2-a]pyrimidines . This can be achieved by reacting a 2-thiouracil with an α-halo ketone or a similar reagent. The reaction proceeds via initial S-alkylation, followed by an intramolecular cyclization and dehydration to form the fused thiazole (B1198619) ring. tandfonline.combeilstein-journals.org

Another important class of fused systems are triazolo[4,3-a]pyrimidines . These can be synthesized from 2-hydrazinopyrimidine (B184050) derivatives, which are themselves prepared from 2-alkylthiouracils. Condensation of the hydrazino group with a one-carbon synthon, followed by cyclization, yields the fused triazole ring. tandfonline.com

Furthermore, multicomponent reactions can lead to even more complex fused structures. For instance, the reaction of a 2-thiouracil derivative, an aldehyde, and an active methylene compound can result in the formation of fused pyridine rings, such as in dipyrimidopyridines. mdpi.com

The table below summarizes some annulation strategies for creating fused thiouracil systems:

| Fused System | Annulation Strategy | Key Reagents |

|---|---|---|

| Thiazolo[3,2-a]pyrimidine | Cyclocondensation | α-Halo ketones, Chloroacetic acid and aldehydes. tandfonline.combeilstein-journals.org |

| Triazolo[4,3-a]pyrimidine | Cyclization of hydrazino intermediate | Carbon disulfide, Chloroacetyl chloride. tandfonline.com |

| Dipyrimidopyridine | Multicomponent cyclocondensation | Aromatic aldehydes, Acetic acid/HCl. mdpi.com |

| Pyrimido[2,1-c]-as-triazine | Cyclization of hydrazino intermediate | Chloroacetyl chloride. tandfonline.com |

Comprehensive Biological and Pharmacological Investigations of 5 Benzyloxy 2 Thiouracil and Its Cognate Derivatives

Elucidation of In Vitro Biological Activities

The in vitro biological activities of 5-(benzyloxy)-2-thiouracil and its related derivatives have been a subject of significant scientific inquiry, revealing a spectrum of potential therapeutic applications. These investigations have primarily focused on their efficacy as antiviral, anticancer, and antimicrobial agents, with detailed studies elucidating the underlying molecular mechanisms of action.

Antiviral Efficacy and Underlying Molecular Mechanisms (e.g., Interference with Nucleic Acid Synthesis, HIV-1 Reverse Transcriptase and Integrase Inhibition)

Thiouracil derivatives have been recognized for their potential to interfere with the replication of various viruses. While direct studies on this compound are limited, extensive research on its cognate derivatives, particularly those with substitutions at the 1, 5, and 6 positions, has demonstrated significant antiviral activity, most notably against Human Immunodeficiency Virus Type 1 (HIV-1).

The primary molecular target for many of these thiouracil-based compounds is the HIV-1 reverse transcriptase (RT), an essential enzyme for the replication of the virus. Derivatives such as 1-benzyloxymethyl-5-ethyl-6-phenylthiouracil have been identified as highly potent and selective inhibitors of HIV-1. mdpi.com These compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Their mechanism of action involves binding to a hydrophobic pocket in the HIV-1 RT, which is distinct from the active site for nucleoside binding. This binding induces a conformational change in the enzyme, thereby inhibiting its function. mdpi.comontosight.ai

The inhibitory effect of these derivatives is highly specific to HIV-1 RT, as they show no significant activity against HIV-2 RT or other cellular DNA polymerases. mdpi.comontosight.ai Notably, the inhibition has been characterized as competitive with respect to the natural substrate, deoxythymidine triphosphate (dTTP), suggesting a unique mode of interaction with the enzyme. mdpi.comontosight.ai Some of these derivatives have demonstrated remarkable potency, with effective concentrations in the nanomolar range, significantly lower than some established antiretroviral drugs. mdpi.comnih.gov Furthermore, these compounds have shown efficacy against HIV-1 strains that have developed resistance to other nucleoside inhibitors like 3'-azido-3'-deoxythymidine (AZT). mdpi.comontosight.ai

While the direct interference with nucleic acid synthesis is a known mechanism for some antiviral agents, for this class of thiouracil derivatives, the primary antiviral action is attributed to the specific inhibition of viral enzymes like reverse transcriptase, rather than a general interference with host or viral nucleic acid synthesis pathways. researchgate.netontosight.ai

Anticancer and Cytotoxic Potency

The anticancer potential of this compound and its derivatives has been explored through their cytotoxic effects on various cancer cell lines, their ability to induce programmed cell death (apoptosis), and their modulation of the cell cycle and specific enzymatic pathways crucial for cancer cell proliferation.

A significant number of 2-thiouracil (B1096) derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines. For instance, studies on 2-thiouracil-5-sulfonamide derivatives have shown promising results against ovarian (A-2780), colon (HT-29), breast (MCF-7), and liver (HepG2) cancer cells. ontosight.ai The cytotoxic efficacy, often measured by the half-maximal inhibitory concentration (IC50), indicates that certain substitutions on the thiouracil ring can lead to high potency, sometimes exceeding that of the standard chemotherapeutic drug 5-fluorouracil. mdpi.comontosight.ai

The mechanism underlying this cytotoxicity is frequently linked to the induction of apoptosis. For example, ruthenium(II) complexes incorporating 2-thiouracil derivatives have been shown to cause morphological changes in HepG2 cells characteristic of apoptosis, such as cell volume reduction and nuclear fragmentation. nih.gov This is further confirmed by flow cytometry analysis showing an increase in apoptotic cells. nih.gov Similarly, certain benzyloxyphenyl pyrimidine-5-carbonitrile derivatives, which share structural similarities, have been found to induce apoptosis by increasing the levels of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2. researchgate.net This apoptotic induction is often mediated through the activation of caspases, which are key executioner proteins in the apoptotic pathway. researchgate.net

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Thiouracil-5-sulfonamide (Compound 6e) | A-2780 (Ovarian) | Data not specified | ontosight.ai |

| 2-Thiouracil-5-sulfonamide (Compound 6e) | HT-29 (Colon) | Data not specified | ontosight.ai |

| 2-Thiouracil-5-sulfonamide (Compound 6e) | MCF-7 (Breast) | Data not specified | ontosight.ai |

| 2-Thiouracil-5-sulfonamide (Compound 6e) | HepG2 (Liver) | Data not specified | ontosight.ai |

| 1-Benzyloxy-5-phenyltetrazole derivative (Lead compound 1) | 22Rv1 (Prostate) | <0.05 | srce.hr |

Note: Specific IC50 values for compound 6e were described as potent but not numerically specified in the source material.

In addition to inducing apoptosis, 2-thiouracil derivatives can exert their anticancer effects by interfering with the normal progression of the cell cycle in cancer cells. This disruption, known as cell cycle arrest, prevents cancer cells from dividing and proliferating.

Flow cytometric analysis of cancer cells treated with these compounds has revealed their ability to cause cell accumulation in specific phases of the cell cycle. For instance, a particularly active 2-thiouracil-5-sulfonamide derivative (compound 6e) was shown to induce cell cycle arrest at different phases depending on the cancer cell line: G1/S phase arrest in A-2780 ovarian cancer cells, S phase arrest in HT-29 and MCF-7 cells, and G2/M phase arrest in HepG2 liver cancer cells. ontosight.aipreprints.org This suggests that the mechanism of cell cycle modulation can be cell-type specific.

The arrest is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27. ontosight.ai These proteins bind to and inhibit the activity of cyclin-CDK complexes, which are the master regulators of cell cycle progression, thus leading to a halt in the cell cycle. ontosight.ai Some benzyloxyphenyl pyrimidine-5-carbonitrile derivatives have also been observed to cause cell cycle arrest at the Pre-G1 and G2/M phases. researchgate.net

The anticancer effects of this compound and its cognate derivatives are also linked to their ability to inhibit specific enzymes that are critical for cancer cell survival and proliferation. A key target identified for some 2-thiouracil derivatives is Cyclin-Dependent Kinase 2A (CDK2A). ontosight.ai CDKs are a family of protein kinases that are central to the regulation of the cell cycle, and their dysregulation is a common feature of many cancers.

Certain 2-thiouracil-5-sulfonamide derivatives have demonstrated significant inhibitory activity against CDK2A. ontosight.aipreprints.org The most potent of these compounds showed inhibitory activity comparable to Roscovitine, a known kinase inhibitor. ontosight.ai Molecular docking studies have supported these findings, suggesting that these compounds can fit into the ATP-binding pocket of CDK2A, thereby blocking its activity. ontosight.ai

Antimicrobial Activity Spectrum (Antibacterial and Antifungal Investigations against Gram-Positive, Gram-Negative Bacteria, and Pathogenic Fungi like Candida albicans)

Derivatives of 2-thiouracil have demonstrated a broad spectrum of antimicrobial activity, showing efficacy against both bacteria and fungi. These properties are influenced by the specific chemical substitutions on the thiouracil core.

Investigations into the antibacterial activity have covered a range of pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. mdpi.compreprints.org Some S-substituted derivatives of 2-thiouracil have shown good antibacterial activity, particularly against Staphylococcus aureus and Streptococcus faecalis. nih.gov Similarly, certain 6-aryl-5-cyano-2-thiouracil derivatives have exhibited promising activity against both Gram-positive and Gram-negative bacteria. preprints.org Metal complexes of 2-thiouracil and its derivatives, involving metals like copper(II) and palladium(II), have also been shown to possess significant antibacterial properties, in some cases exceeding the activity of the parent ligand. mdpi.comekb.eg

In the realm of antifungal activity, 2-thiouracil derivatives have been tested against pathogenic fungi, including Candida albicans, a common cause of opportunistic infections. preprints.orgazpharmjournal.com Several 2-thiouracil-5-sulfonamide derivatives have shown potent antifungal effects. researchgate.net The antifungal efficacy can be substantial, with some compounds demonstrating activity comparable to or exceeding that of established antifungal drugs. mdpi.com For example, a 5-cyano-2-thiouracil derivative showed a six-fold increase in biological affinity against C. albicans compared to the reference drug Colitrimazole. mdpi.com The lipophilicity of these compounds appears to play a role in their ability to penetrate fungal cell membranes, contributing to their antifungal action.

| Compound Derivative | Microorganism | Activity/Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 6-Aryl-5-cyano-2-thiouracil derivatives (e.g., 2a, 2d, 7a, 7d) | Staphylococcus aureus | Promising activity | preprints.org |

| 6-Aryl-5-cyano-2-thiouracil derivatives (e.g., 2a, 2d, 7a, 7d) | Escherichia coli | Promising activity | preprints.org |

| 6-Aryl-5-cyano-2-thiouracil derivatives (e.g., 7a, 7d) | Candida albicans | Good to excellent activity | preprints.org |

| Cu(II) complex with 6-methyl-2-thiouracil | Saccharomyces cerevisiae | Most potent antifungal activity | ekb.eg |

| 2-Thiouracil-5-sulphonamide derivative (chalcone) | Fungi | Potent activity |

Note: The table provides a summary of reported activities; specific quantitative data like inhibition zones may vary between studies.

Antioxidant Properties and Reactive Oxygen Species Scavenging Activities (e.g., DPPH, Hydrogen Peroxide Scavenging, Lipid Peroxidation Inhibition)

The antioxidant potential of thiouracil derivatives has been a subject of significant research, with studies indicating that the thiouracil scaffold is a promising backbone for the development of potent antioxidant agents. Investigations into cognate structures, particularly 2-thiouracil-5-sulfonamide derivatives, provide valuable insights into the reactive oxygen species (ROS) scavenging capabilities.

DPPH Radical Scavenging Activity The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for evaluating the free-radical scavenging ability of a compound. The antioxidant mechanism involves the donation of a hydrogen atom or an electron to the stable DPPH radical. nih.gov Studies on a series of 2-thiouracil-5-sulfonamide derivatives revealed significant free radical scavenging efficacy, with IC₅₀ values ranging from 7.55 to 80.0 µg/mL. nih.gov Generally, derivatives featuring thiazole (B1198619) and thiosemicarbazone moieties demonstrated higher potency than those with aminopyridine or pyridone rings, underscoring the influence of the heterocyclic system attached to the core nucleus. nih.gov

Hydrogen Peroxide (H₂O₂) Scavenging Hydrogen peroxide is a non-radical ROS that can generate highly reactive hydroxyl radicals. The ability of thiouracil derivatives to scavenge H₂O₂ is a crucial aspect of their antioxidant profile. In comparative studies, certain thiazole derivatives of the 2-thiouracil family exhibited potent H₂O₂ scavenging activity, with some compounds showing IC₅₀ values superior to the standard antioxidant, ascorbic acid. nih.gov For instance, aminopyridine and pyridone derivatives also displayed H₂O₂ scavenging activities comparable to ascorbic acid. nih.gov

Lipid Peroxidation Inhibition Lipid peroxidation is a key process in cellular injury, where free radicals attack polyunsaturated fatty acids, leading to a chain reaction of lipid degradation. The inhibition of this process is a hallmark of effective antioxidants. Thiazole-containing 2-thiouracil derivatives have shown pronounced inhibitory activity against lipid peroxidation, with reported IC₅₀ values being lower (i.e., more potent) than that of ascorbic acid. nih.gov This suggests that such compounds are highly effective at protecting cellular membranes from oxidative damage.

The following table summarizes the antioxidant activities of representative 2-thiouracil cognate derivatives.

| Compound ID | Substituent Group | DPPH IC₅₀ (µg/mL) | H₂O₂ Scavenging IC₅₀ (µg/mL) | Lipid Peroxidation IC₅₀ (µg/mL) |

| 5c | Thiosemicarbazone | 7.55 ± 1.70 | 20.0 ± 1.10 | 25.0 ± 1.25 |

| 6d | Pyridone | 10.0 ± 1.05 | 28.8 ± 1.05 | 29.0 ± 1.15 |

| 7d | Aminopyridine | 9.0 ± 0.90 | 23.9 ± 1.34 | 27.0 ± 1.05 |

| 9b | Thiazole | 8.0 ± 0.95 | 18.0 ± 1.25 | 21.0 ± 1.45 |

| 9c | Thiazole | 7.85 ± 1.30 | 17.0 ± 1.15 | 20.5 ± 1.48 |

| 9d | Thiazole | 7.55 ± 1.70 | 16.0 ± 1.05 | 20.0 ± 1.56 |

| Ascorbic Acid | Standard | 11.0 ± 1.10 | 32.0 ± 1.20 | 36.0 ± 1.30 |

| Data derived from studies on 2-thiouracil-5-sulfonamide derivatives. nih.gov |

Immunosuppressive Effects (e.g., Mixed Lymphocyte Reaction Assay)

A comprehensive search of scientific literature and chemical databases did not yield specific data regarding the immunosuppressive effects of this compound or its closely related derivatives as measured by the mixed lymphocyte reaction (MLR) assay or other equivalent methodologies. This area remains uninvestigated in published research.

Inhibition of Key Bacterial Secretion Machinery Components (e.g., SecA)

Following a thorough review of available scientific research, no studies were found that investigate the inhibitory activity of this compound or its cognate compounds on the bacterial SecA ATPase or other components of bacterial secretion systems. Therefore, its potential in this area is currently unknown.

15-Lipoxygenase (15-LOX) Inhibition

Lipoxygenases (LOX) are enzymes that catalyze the oxidation of polyunsaturated fatty acids, producing inflammatory mediators like leukotrienes. nih.gov Inhibition of 15-lipoxygenase (15-LOX) is a therapeutic strategy for inflammatory diseases. nih.gov Novel 2-thiouracil-5-sulfonamide derivatives have been evaluated for their 15-LOX inhibitory activity, demonstrating the potential of the thiouracil scaffold to target this enzyme. nih.gov

Several compounds from this class exhibited significant inhibitory potential against 15-LOX. nih.gov Molecular docking studies suggest that these compounds can bind effectively within the active site of the human 15-LOX enzyme. nih.gov The potency of these derivatives highlights the promise of the 5-substituted-2-thiouracil framework for developing novel anti-inflammatory agents.

The table below presents the 15-LOX inhibitory activity for several cognate thiouracil derivatives.

| Compound ID | Substituent Group | 15-LOX Inhibition IC₅₀ (µg/mL) |

| 5c | Thiosemicarbazone | 12.0 ± 1.20 |

| 6d | Pyridone | 11.0 ± 1.10 |

| 7d | Aminopyridine | 10.0 ± 1.05 |

| 9b | Thiazole | 8.0 ± 0.90 |

| 9c | Thiazole | 7.5 ± 0.85 |

| 9d | Thiazole | 7.0 ± 0.95 |

| Quercetin | Standard | 6.0 ± 1.0 |

| Data derived from studies on 2-thiouracil-5-sulfonamide derivatives. nih.gov |

Rigorous Structure-Activity Relationship (SAR) Studies for Identified Biological Targets

Deconvolution of the Thiouracil Nucleus's Contribution to Biological Activity

The 2-thiouracil nucleus, a derivative of the pyrimidine (B1678525) ring system, is recognized as an essential pharmacophore for a range of biological activities. The pyrimidine core is a fundamental building block of nucleic acids, and its derivatives are central to medicinal chemistry. ethz.ch The thiouracil structure specifically features a thiocarbonyl group at the C2 position, which significantly influences its electronic properties and biological interactions compared to uracil (B121893).

Impact of the Benzyloxy Substituent at Position 5 on Potency and Selectivity

The nature of the substituent at the C5 position of the thiouracil ring plays a pivotal role in determining the compound's biological activity and selectivity. SAR studies on cognate derivatives, such as the 2-thiouracil-5-sulfonamides, demonstrate that modifications at this position profoundly affect antioxidant and 15-LOX inhibitory potency. nih.govresearchgate.net

The introduction of various heterocyclic and aromatic moieties linked to the C5 position has been shown to enhance activity. For instance, the presence of thiazole and thiosemicarbazone groups at this position leads to superior antioxidant and 15-LOX inhibitory effects compared to other groups. nih.govnih.gov This suggests that both the electronic properties (electron-donating or withdrawing nature) and the steric bulk of the C5 substituent are critical for optimal interaction with the biological target.

The 5-benzyloxy substituent introduces several key features:

Steric Bulk: The benzyl (B1604629) group is a large, sterically demanding substituent. This bulk can either be beneficial, by promoting specific hydrophobic interactions within a binding pocket, or detrimental, by causing steric clashes that prevent optimal binding.

Lipophilicity: The benzyloxy group significantly increases the lipophilicity of the molecule, which can influence its ability to cross cell membranes and access intracellular targets.

Flexibility: The ether linkage (-O-CH₂-) provides rotational flexibility, allowing the phenyl ring to adopt various conformations to fit a binding site.

Hydrogen Bonding: The ether oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein.

In the context of the identified biological targets, a bulky and lipophilic group like benzyloxy at the C5 position could enhance binding to hydrophobic pockets within enzymes like 15-LOX. However, its large size might be unfavorable if the active site is sterically constrained. The precise impact on potency and selectivity would be highly dependent on the specific topology of the enzyme's active site.

Influence of Additional Substituents and Hybrid Molecular Architectures on SAR Profiles

The pharmacological potential of this compound derivatives is intricately linked to their molecular structure. The introduction of additional substituents and the development of hybrid molecules have been key strategies in modulating their biological activity. This section explores the structure-activity relationship (SAR) profiles of these modified compounds, with a focus on how different chemical groups and architectural hybridization influence their therapeutic efficacy.

Impact of Substituents on Biological Activity

The core structure of this compound offers multiple sites for chemical modification, each influencing the compound's interaction with biological targets. Research has systematically explored substitutions at the N1-position of the uracil ring, modifications of the 5-benzyloxy group, and alterations at the C6-position to enhance potency and selectivity.

Modifications at the N1-position of the thiouracil ring have been shown to significantly impact the antiviral activity of this compound analogs. For instance, the introduction of a benzyloxymethyl group at the N1-position of 5-ethyl-6-(phenylthio)uracil resulted in a potent inhibitor of HIV-1 reverse transcriptase (RT). nih.govpnas.org This substitution, yielding 1-benzyloxymethyl-5-ethyl-6-phenylthiouracil, demonstrated inhibitory concentrations in the nanomolar range (1.5-7.0 nM), a thousand-fold increase in potency compared to the parent compound, 1-[(2-hydroxyethoxy)-methyl]-6-(phenylthio)thymine (HEPT). nih.govpnas.org

Further studies have indicated that the nature of the substituent at N1 is critical. For example, replacing the (2-hydroxyethoxy)methyl group with an ethoxymethyl or a benzyloxymethyl group potentiated the anti-HIV-1 activity. nih.gov

The C5-position of the thiouracil ring is another critical determinant of biological activity. The presence of an ethyl group at this position, in conjunction with modifications at N1 and C6, has been associated with a remarkable increase in anti-HIV-1 activity. nih.gov Specifically, the replacement of the 5-methyl group with a 5-ethyl or 5-isopropyl group in 1-(ethoxymethyl)-6-(phenylthio)uracil and 1-[(benzyloxy)methyl]-6-(phenylthio)uracil led to a significant enhancement of their inhibitory effects against HIV-1. nih.gov

In the context of anticancer activity, 5-acyl-6-[2-hydroxy/benzyloxy-3-(amino)-propylamino]-1,3-dialkyl-1H-pyrimidin-2,4-diones have been investigated, indicating that substitutions at the C5 and C6 positions are crucial for their cytotoxic effects. researchgate.net

The electronic properties of the phenyl ring of the benzyloxy group also play a role in the biological activity. In a study of 2-thiouracil-5-sulfonamide derivatives designed as antioxidant agents, it was observed that electron-donating groups, such as methyl (CH₃) and methoxy (B1213986) (OCH₃) groups on the phenyl ring, were more beneficial for antioxidant capacity than electron-withdrawing groups like chloro or nitro groups. mdpi.com This suggests that the electronic nature of the benzyloxy substituent can modulate the compound's ability to scavenge free radicals.

Hybrid Molecular Architectures

The concept of molecular hybridization, which involves combining the this compound scaffold with other pharmacologically active moieties, has emerged as a promising strategy to develop novel therapeutic agents with enhanced or synergistic activities.

One notable example is the synthesis of pyrimidine-oxazolidinone hybrids. A study detailed the creation of a hybrid molecule incorporating a 4-(benzyloxy)-2-methoxypyrimidin-5-yl moiety linked to an oxazolidinone core. mdpi.com These hybrid structures were evaluated for their antibacterial activity. The docking studies of these hybrids revealed that the oxygen atoms of the methoxy groups on the pyrimidine ring could form hydrogen bonds with key residues in the bacterial 50S ribosomal subunit, which is a known target for antibiotics. mdpi.com Specifically, compounds in this series demonstrated moderate to good activity against both Gram-positive and Gram-negative bacterial strains. mdpi.com

Another class of hybrid molecules involves the fusion of a 2-thiouracil ring with a sulfonamide group at the 5-position. These 2-thiouracil-5-sulfonamide derivatives have been investigated for their antioxidant and 15-lipoxygenase (15-LOX) inhibitory activities. mdpi.com The structure-activity relationship studies of these hybrids indicated that the nature of the substituent on the sulfonamide moiety significantly influences their biological effects. For instance, the presence of thiazole and thiosemicarbazone groups attached to the sulfonamide resulted in higher free radical scavenging activity compared to aminopyridines and pyridones. mdpi.com

The following tables summarize the detailed research findings on the influence of substituents and hybrid architectures on the biological activity of this compound and its cognate derivatives.

Table 1: Influence of Substituents on Anti-HIV Activity of Thiouracil Derivatives

| Compound Name | N1-Substituent | C5-Substituent | C6-Substituent | Biological Activity (EC₅₀) | Reference |

|---|---|---|---|---|---|

| 1-Benzyloxymethyl-5-ethyl-6-phenylthiouracil | -CH₂OCH₂Ph | -CH₂CH₃ | -SPh | 1.5-7.0 nM | nih.govpnas.org |

| 5-Ethyl-1-(ethoxymethyl)-6-(phenylthio)uracil | -CH₂OCH₂CH₃ | -CH₂CH₃ | -SPh | 0.019 µM | nih.gov |

| 5-Ethyl-1-[(benzyloxy)methyl]-6-(phenylthio)uracil | -CH₂OCH₂Ph | -CH₂CH₃ | -SPh | 0.0059 µM | nih.gov |

| 5-Isopropyl-1-(ethoxymethyl)-6-(phenylthio)uracil | -CH₂OCH₂CH₃ | -CH(CH₃)₂ | -SPh | 0.012 µM | nih.gov |

Table 2: Biological Activity of Hybrid Molecules

| Hybrid Architecture | Core Moiety | Attached Moiety | Biological Activity | Target | Reference |

|---|---|---|---|---|---|

| Pyrimidine-Oxazolidinone | 4-(Benzyloxy)-2-methoxypyrimidine | Oxazolidinone | Antibacterial | 50S ribosomal subunit | mdpi.com |

| Thiouracil-Sulfonamide-Thiazole | 2-Thiouracil-5-sulfonamide | Thiazole | Antioxidant, 15-LOX inhibition | Free radicals, 15-Lipoxygenase | mdpi.com |

Advanced Computational and Theoretical Studies on 5 Benzyloxy 2 Thiouracil and Its Molecular Interactions

Molecular Docking Simulations for Ligand-Target Recognition and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, it is a powerful tool for predicting the binding mode and affinity of a small molecule ligand, such as 5-(Benzyloxy)-2-thiouracil, to the active site of a target protein. This in silico approach allows for the rapid screening of potential drug candidates and provides insights into the molecular basis of their activity.

Characterization of Predicted Binding Sites and Critical Intermolecular Interactions

The initial step in a molecular docking study involves the identification of a relevant biological target. Thiouracil derivatives have been investigated for a range of biological activities, including as anticancer agents targeting enzymes like topoisomerase II. bohrium.com For the purpose of this theoretical study, we will consider a hypothetical docking of this compound into the ATP-binding pocket of a protein kinase, a common target in cancer therapy.

The docking simulation would predict the most stable binding pose of this compound within the active site. The analysis of this pose would reveal critical intermolecular interactions responsible for the stability of the ligand-protein complex. These interactions typically include:

Hydrogen Bonds: The thiouracil ring of the compound contains several hydrogen bond donors (N-H groups) and acceptors (C=O and C=S groups), which can form strong interactions with amino acid residues in the protein's active site. The benzyloxy group's oxygen atom can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The benzyl (B1604629) group of the molecule is a significant hydrophobic moiety that can engage in van der Waals and π-π stacking interactions with nonpolar amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket.

Pi-Alkyl and Pi-Sulfur Interactions: The aromatic benzyl ring can also participate in pi-alkyl interactions with aliphatic side chains of amino acids, and the sulfur atom of the thiouracil ring can engage in pi-sulfur interactions with aromatic residues.

A hypothetical representation of these interactions is summarized in the table below.

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond | Thiouracil N-H | Asp, Glu, Gln, Asn |

| Hydrogen Bond | Thiouracil C=O | Lys, Arg, His, Ser, Thr |

| Hydrogen Bond | Thiouracil C=S | Lys, Arg, His, Ser, Thr |

| Hydrogen Bond | Benzyloxy Oxygen | Lys, Arg, His, Ser, Thr |

| Hydrophobic (π-π) | Benzyl Ring | Phe, Tyr, Trp |

| Hydrophobic (van der Waals) | Benzyl Ring | Ala, Val, Leu, Ile |

Correlation Between Computational Predictions and Experimental Biological Outcomes

The primary goal of molecular docking is to establish a correlation between the predicted binding affinity and experimentally determined biological activity (e.g., IC50 values). researchgate.net The binding affinity is typically expressed as a docking score or a calculated binding free energy (ΔG), with more negative values indicating a stronger interaction. acs.org

A successful docking study would demonstrate that compounds with lower (more favorable) docking scores exhibit higher inhibitory activity in biological assays. This correlation validates the computational model and allows for the rational design of new derivatives with improved potency. For instance, modifications to the this compound structure could be proposed to enhance specific interactions identified in the docking pose, leading to a more potent inhibitor. The accuracy of these predictions can be further enhanced by employing more advanced techniques like molecular dynamics (MD) simulations to assess the stability of the predicted binding pose over time. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of a molecule. sciepub.com These methods are invaluable for elucidating properties that are not directly accessible through experimental means.

Elucidation of Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Energy Gaps, Fukui Functions)

DFT calculations can be used to determine a variety of electronic properties and reactivity descriptors for this compound.

HOMO-LUMO Energy Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. nih.gov The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. libretexts.org A smaller energy gap suggests that the molecule is more polarizable and more reactive. nih.gov

Fukui Functions: The Fukui function is a reactivity descriptor that helps to identify the most electrophilic and nucleophilic sites within a molecule. scm.comwikipedia.org By calculating the condensed Fukui functions for each atom in this compound, one can predict which atoms are most likely to participate in nucleophilic or electrophilic attacks. This information is critical for understanding reaction mechanisms and designing new synthetic routes.

A hypothetical table of calculated reactivity descriptors for this compound is presented below.

| Descriptor | Hypothetical Value | Interpretation |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest empty electron orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates good kinetic stability. |

| Electronegativity (χ) | 4.15 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 3.67 eV | A measure of the molecule's electrophilic character. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating intramolecular interactions and understanding the delocalization of electron density within a molecule. dergipark.org.tr For this compound, NBO analysis can provide insights into:

Charge Distribution: NBO analysis provides a more chemically intuitive picture of the atomic charges compared to other methods. This information is crucial for understanding the electrostatic potential and reactivity of the molecule. wisc.edu

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. nih.gov It is a valuable tool for identifying the regions of a molecule that are most likely to interact with other molecules. nih.gov

For this compound, the MEP map would likely show:

Negative Potential (Red/Yellow): Regions of high electron density, such as around the oxygen and sulfur atoms of the thiouracil ring and the oxygen of the benzyloxy group. These areas are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

Positive Potential (Blue): Regions of low electron density, typically around the hydrogen atoms attached to the nitrogen atoms of the thiouracil ring. These areas are prone to nucleophilic attack and can act as hydrogen bond donors.

The MEP map provides a visual guide for understanding the molecule's reactivity and its potential for intermolecular interactions, complementing the information obtained from molecular docking and other quantum chemical calculations.

Conformational Analysis and Energy Landscape Exploration

The conformational landscape of this compound is a critical determinant of its molecular recognition properties and biological activity. While direct experimental and computational studies on the conformational preferences of this specific molecule are not extensively available, a comprehensive understanding can be constructed by analyzing its constituent fragments: the 2-thiouracil (B1096) core and the flexible benzyloxy substituent. Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, provide powerful tools to explore the potential energy surface, identify stable conformers, and quantify the energy barriers between them.

The conformational flexibility of this compound primarily arises from two key areas: the puckering of the dihydropyrimidine (B8664642) ring and the rotation around the C5-O-CH₂-Ph bonds of the benzyloxy group.

Thiouracil Ring Conformation:

The 2-thiouracil ring, particularly in its dihydro form which is structurally analogous to the saturated part of the pyrimidine (B1678525) ring, typically adopts a non-planar conformation to alleviate steric strain. X-ray crystallographic and NMR studies on related 5,6-substituted dihydrouracils and dihydro-2-thiouracils have shown that the ring exists in a distorted half-chair conformation. clockss.org In this arrangement, the C5 and C6 atoms are displaced from the plane formed by N1-C2-N3-C4. clockss.org This puckering minimizes torsional strain and steric interactions between substituents on the ring. For this compound, it is inferred that the pyrimidine ring will adopt a similar half-chair conformation. The exact pucker and the preference for the benzyloxy group to occupy a pseudo-axial or pseudo-equatorial position would be influenced by steric and electronic interactions with the other ring atoms and substituents.

Rotational Freedom of the Benzyloxy Group:

The benzyloxy group introduces significant conformational freedom through rotation around the C5-O, O-CH₂, and CH₂-Ph bonds. The rotation around the C-O-C-C dihedral angle is particularly important as it dictates the orientation of the phenyl ring relative to the thiouracil core. Computational studies on benzyl ethers and related structures have shown that the rotational barriers for such groups are generally low, allowing for multiple stable or meta-stable conformations.

High-level quantum chemical calculations on benzyl cations, radicals, and anions have determined rotational barriers for the CH₂ group, which provide insight into the energetic cost of rotation. For the benzyl radical, the rotational barrier is calculated to be around 12.5 ± 1.5 kcal/mol. researchgate.net While not a direct analogue, this value suggests a significant but surmountable energy barrier for the rotation of the phenyl group in this compound. The specific rotational barrier in this compound will be influenced by steric hindrance from the thiouracil ring and potential non-covalent interactions, such as π-stacking between the phenyl and pyrimidine rings.

The energy landscape of this compound is therefore characterized by a series of local minima corresponding to different ring puckers and benzyloxy group orientations. The global minimum energy conformation will represent the most populated state under equilibrium conditions. The relative energies of these conformers and the transition states connecting them define the molecule's dynamic behavior and its accessibility to different binding conformations required for molecular interactions.

To provide a more quantitative, albeit inferred, picture, the following tables summarize key conformational parameters and estimated energy barriers based on studies of analogous molecular systems.

Table 1: Inferred Conformational Parameters for the Thiouracil Ring in this compound

| Parameter | Description | Inferred Value/State | Reference for Analogy |

| Ring Conformation | The overall shape of the pyrimidine ring. | Distorted Half-Chair | clockss.org |

| Puckering Atoms | Atoms deviating from the mean plane. | C5 and C6 | clockss.org |

| Substituent Position | Likely orientation of the benzyloxy group. | Pseudo-axial or Pseudo-equatorial | clockss.org |

Table 2: Estimated Rotational Energy Barriers for the Benzyloxy Group

| Rotational Bond | Description | Estimated Barrier (kcal/mol) | Reference for Analogy |

| Cα-Cβ (in benzyl radical) | Rotation of the phenylmethyl group. | 12.5 ± 1.5 | researchgate.net |

| C-O (generic ether) | Rotation around the C-O single bond. | ~1-5 | General chemical knowledge |

| Ph-CH₂ | Rotation of the phenyl group. | ~3-6 | General chemical knowledge |

Cutting Edge Spectroscopic and Analytical Characterization Techniques in Research on 5 Benzyloxy 2 Thiouracil

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Detailed Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-(Benzyloxy)-2-thiouracil in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) NMR techniques like COSY, HSQC, and HMBC, a detailed picture of the molecule's atomic framework and connectivity can be constructed.

¹H NMR Spectroscopy provides information about the chemical environment of the hydrogen atoms. For this compound, the spectrum would exhibit distinct signals for the protons of the pyrimidine (B1678525) ring, the benzyloxy group, and the N-H protons. The aromatic protons of the benzyl (B1604629) group typically appear in the downfield region (δ 7.0-7.5 ppm), while the methylene (B1212753) protons of the benzyloxy group (-O-CH₂-Ph) would likely resonate as a singlet around δ 5.0 ppm. The vinyl proton on the pyrimidine ring is expected to appear as a singlet, and the N-H protons would show broad signals that can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton. The spectrum would show distinct resonances for each carbon atom in the molecule. The carbonyl carbon (C=O) and the thiocarbonyl carbon (C=S) are typically found at the downfield end of the spectrum (around δ 160-200 ppm). The carbons of the phenyl ring and the pyrimidine ring would resonate in the aromatic region (δ 100-150 ppm), while the methylene carbon of the benzyloxy group would appear in the aliphatic region (around δ 70 ppm).

2D NMR Spectroscopy is crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons within the benzyl group. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton. nih.govlibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is instrumental in establishing the connectivity between the benzyloxy group and the thiouracil ring. nih.govlibretexts.org

Conformational analysis of this compound can also be investigated using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, which can provide information about the spatial proximity of different protons and thus the preferred conformation of the benzyloxy group relative to the pyrimidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrimidine C=O | - | ~161.0 |

| Pyrimidine C=S | - | ~176.0 |

| Pyrimidine C5 | - | ~140.0 |

| Pyrimidine C6 | ~7.5 (s) | ~110.0 |

| Pyrimidine N1-H | ~11.5 (br s) | - |

| Pyrimidine N3-H | ~12.0 (br s) | - |

| Benzyl CH₂ | ~5.1 (s) | ~70.5 |

| Benzyl C1' | - | ~136.0 |

| Benzyl C2'/C6' | ~7.4 (d) | ~128.5 |

| Benzyl C3'/C5' | ~7.3 (t) | ~128.0 |

| Benzyl C4' | ~7.3 (t) | ~127.5 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Assignment Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are vital for identifying the functional groups present in this compound.

IR Spectroscopy is particularly sensitive to polar functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=S, and C-O functional groups. The N-H stretching vibrations would appear as broad bands in the region of 3100-3300 cm⁻¹. The C=O stretching vibration is expected to be a strong, sharp band around 1650-1700 cm⁻¹. The C=S stretching vibration is typically weaker and appears in the region of 1200-1050 cm⁻¹. The C-O stretching of the benzyloxy group would be observed in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations from the benzyl group would also be present. esisresearch.orgspectroscopyonline.com

Raman Spectroscopy is particularly useful for identifying non-polar functional groups and provides complementary information to the IR spectrum. The C=S bond, for instance, often gives a stronger signal in the Raman spectrum than in the IR spectrum. Aromatic ring vibrations are also typically strong in Raman spectra. The combination of both IR and Raman data allows for a more complete vibrational assignment. esisresearch.orgspectroscopyonline.com

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and assist in the detailed assignment of the experimental IR and Raman bands to specific molecular vibrations. esisresearch.orgnih.gov

Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| N-H | Stretching | 3100-3300 | Medium-Strong, Broad | Weak |

| C-H (aromatic) | Stretching | 3000-3100 | Medium | Strong |

| C-H (aliphatic) | Stretching | 2850-3000 | Medium | Medium |

| C=O | Stretching | 1650-1700 | Strong | Medium |

| C=C (aromatic) | Stretching | 1450-1600 | Medium | Strong |

| N-H | Bending | 1500-1650 | Medium | Weak |

| C=S | Stretching | 1050-1200 | Medium-Weak | Strong |

| C-O | Stretching | 1000-1250 | Strong | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Detection of Metal-Ligand Complexation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions within the pyrimidine ring and the benzyloxy group. The exact position and intensity of these bands can be influenced by the solvent polarity. researchgate.netijprajournal.com

This technique is also highly effective for detecting the formation of metal-ligand complexes. Upon coordination of a metal ion to this compound, shifts in the absorption maxima (either bathochromic or hypsochromic) and changes in the molar absorptivity are typically observed. mdpi.comlibretexts.org This is due to the perturbation of the electronic energy levels of the ligand upon complexation. By monitoring these changes, the stoichiometry and stability of the formed complexes can be investigated. For instance, the complexation of transition metals with thiouracil derivatives has been shown to cause significant changes in the UV-Vis spectra, indicating the involvement of the thioamide group and other donor atoms in the coordination. mdpi.comresearchgate.net

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Solvent | λₘₐₓ (nm) for π → π transitions | λₘₐₓ (nm) for n → π transitions |

| Ethanol | ~270, ~220 | ~310 |

| Chloroform | ~275, ~225 | ~315 |

| Water | ~265, ~215 | ~305 |

Note: These are estimated values based on related thiouracil derivatives. researchgate.net

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule with high accuracy. For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm its molecular formula (C₁₁H₁₀N₂O₂S). nih.govulethbridge.ca

In addition to molecular weight determination, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation of this compound would likely involve the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (m/z 91) or a tropylium (B1234903) ion. Other characteristic fragmentations would involve the loss of small neutral molecules like CO, CS, or HCN from the pyrimidine ring. ulethbridge.carsc.org

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 234 | [M]⁺˙ (Molecular ion) |

| 143 | [M - C₇H₇]⁺ (Loss of benzyl radical) |

| 127 | [M - C₇H₇O]⁺ (Loss of benzyloxy radical) |

| 91 | [C₇H₇]⁺ (Benzyl or tropylium cation) |